4-(Methylnitrosamino)-4-(3-pyridyl)butyric acid
Overview
Description
4-(Methylnitrosamino)-4-(3-pyridyl)butyric acid, commonly referred to as NNK, is a potent carcinogen found in tobacco products. It is a nitrosamine compound that is formed during the curing and processing of tobacco leaves. NNK is a major contributor to the development of lung cancer, and it is estimated that it is responsible for up to 25% of all lung cancer cases.
Scientific Research Applications
Metabolism and Bioactivation :
- NNK undergoes extensive first-pass metabolism, with major metabolites identified in mice including 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol and 4-oxo-4-(3-pyridyl)-1-butanol (Schulze, Hunder, & Richter, 1991).
- A sensitive assay has been developed to quantify [pyridine-D4]hydroxy acid in human urine, a biomarker of NNK metabolic activation in smokers (Jing et al., 2014).
- Phenethyl isothiocyanate inhibits NNK tumorigenesis by blocking the activation of P450 1A2, reducing the formation of NNK-derived metabolites (Smith, Guo, Guengerich, & Yang, 1996).
Toxicity and Carcinogenicity :
- NNK exposure during early development in zebrafish embryos leads to harmful metabolic alterations, making it a suitable model for monitoring NNK toxicity (Merino et al., 2021).
- NNK metabolism in lung microsomes is inhibited by isothiocyanates, which may play a role in inhibiting lung carcinogenesis by preventing the formation of formaldehyde and keto alcohol (Smith et al., 1990).
Role in Smoking and Lung Cancer :
- Tobacco smoke significantly increases the formation of NNK, with nicotine and active nitrogen oxides being principal precursors (Zejun et al., 2017).
- Recent studies on NNK bioactivation and detoxification provide insight into its role in lung cancer in smokers, although gaps in understanding remain (Hecht, 1996).
Pharmacokinetics and Detection :
- The metabolism of NNK in patas monkeys is rapid and extensive, with glucuronide metabolites serving as potential dosimeters for human exposure (Hecht et al., 1993).
properties
IUPAC Name |
4-[methyl(nitroso)amino]-4-pyridin-3-ylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-13(12-16)9(4-5-10(14)15)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSNJPDBPMIBSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCC(=O)O)C1=CN=CC=C1)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00924590 | |
Record name | 4-[Methyl(nitroso)amino]-4-(pyridin-3-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00924590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylnitrosamino)-4-(3-pyridyl)butyric acid | |
CAS RN |
123743-84-0 | |
Record name | 4-(Methylnitrosamino)-4-(3-pyridyl)butyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123743840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[Methyl(nitroso)amino]-4-(pyridin-3-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00924590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISO-NNAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HZ8KW1KKI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.